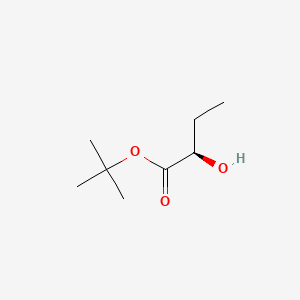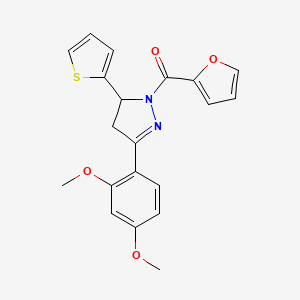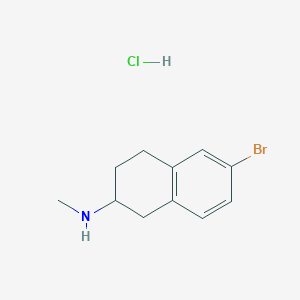
1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a urea derivative that contains an oxadiazole ring and an isopropylthio group, which are responsible for its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound may inhibit the activity of enzymes that are essential for cancer cell growth.
Biochemical and physiological effects:
Studies have shown that 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea can cause biochemical and physiological changes in cells. For example, this compound has been shown to induce oxidative stress, which can lead to DNA damage and cell death. Additionally, this compound may affect the expression of genes that are involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, this compound may have antibacterial and antifungal properties, which can be useful in microbiology experiments. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells in experiments.
Direcciones Futuras
There are several future directions for research on 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea. One area of interest is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in medicine and materials science. Finally, more research is needed to investigate the toxicity and safety of this compound in different biological systems.
Métodos De Síntesis
The synthesis of 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea can be achieved through a multi-step process that involves the reaction of different reagents. The first step involves the synthesis of 3-(2-methoxyethyl)urea, which is then reacted with 5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazole-2-carboxylic acid to yield the desired compound.
Aplicaciones Científicas De Investigación
1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-10(2)23-12-6-4-5-11(9-12)13-18-19-15(22-13)17-14(20)16-7-8-21-3/h4-6,9-10H,7-8H2,1-3H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMWOPPKVGDEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2901359.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2901360.png)
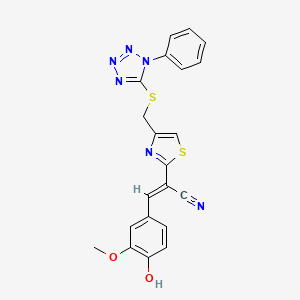
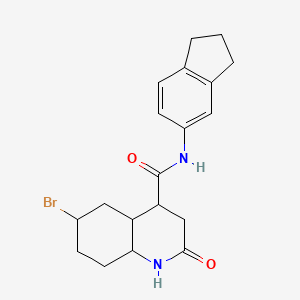
![2-(4-Benzylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2901368.png)
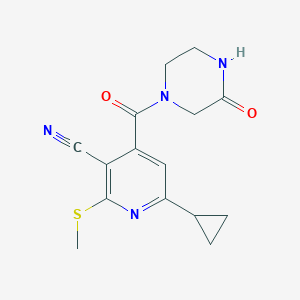
![3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2901371.png)
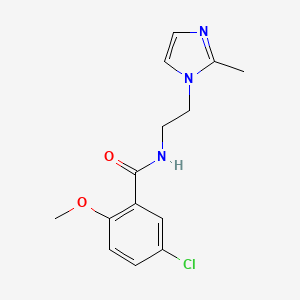
![5-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2901375.png)
